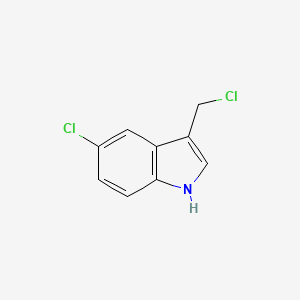

5-chloro-3-(chloromethyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7Cl2N |

|---|---|

Molecular Weight |

200.06 g/mol |

IUPAC Name |

5-chloro-3-(chloromethyl)-1H-indole |

InChI |

InChI=1S/C9H7Cl2N/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5,12H,4H2 |

InChI Key |

URUZXNWMZXUUCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CCl |

Origin of Product |

United States |

Physicochemical Properties of 5 Chloro 3 Chloromethyl 1h Indole

The utility of any chemical compound in synthesis is fundamentally governed by its physical and chemical properties. For 5-chloro-3-(chloromethyl)-1H-indole, its molecular structure dictates its reactivity, solubility, and stability, all of which are critical considerations for its application as a synthetic intermediate.

| Property | Value | Reference |

| Molecular Formula | C₉H₇Cl₂N | |

| IUPAC Name | This compound | |

| Molecular Weight | 200.07 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 108-112 °C | |

| Solubility | Soluble in many organic solvents |

The presence of the two chlorine atoms significantly influences the electronic properties of the indole (B1671886) ring. The chlorine at the C5 position withdraws electron density from the aromatic system through an inductive effect, which can affect the reactivity of the ring in electrophilic substitution reactions. The chloromethyl group at the C3 position is a key feature, rendering the benzylic carbon highly susceptible to nucleophilic attack. This reactivity is the basis for many of the synthetic applications of this compound.

Synthesis of 5 Chloro 3 Chloromethyl 1h Indole

The preparation of 5-chloro-3-(chloromethyl)-1H-indole can be achieved through various synthetic routes, often starting from commercially available indole (B1671886) derivatives. One common approach involves the chloromethylation of 5-chloroindole (B142107). This reaction typically utilizes formaldehyde (B43269) and hydrogen chloride, or a suitable chloromethylating agent, to introduce the -CH₂Cl group at the electron-rich C3 position of the indole ring.

Another reported method involves the reduction of 2-chloro-1H-indole-3-carbaldehyde. sigmaaldrich.com Additionally, a facile synthesis of 5-chloromethyl-1H-indole-2-carboxylates has been described, which can serve as precursors to the title compound. documentsdelivered.com This method involves the replacement of a sulfonic acid functionality with chlorine. documentsdelivered.comresearchgate.net The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Role in Complex Molecular Architecture and Advanced Organic Chemistry

Precursor in the Synthesis of Heterocyclic Scaffolds and Fused Ring Systems

The inherent reactivity of the chloromethyl group at the C3 position of 5-chloro-3-(chloromethyl)-1H-indole renders it an exceptional precursor for the synthesis of a multitude of heterocyclic scaffolds and fused ring systems. This reactivity is primarily exploited through nucleophilic substitution reactions, where the chlorine atom is readily displaced by a wide range of nucleophiles.

The synthesis of tryptamine (B22526) derivatives, which are foundational scaffolds in many pharmacologically active compounds, can be envisioned starting from this compound. For instance, reaction with the anion of a protected cyclic sulphamide could lead to the formation of a key intermediate, which upon further manipulation, would yield tryptamine analogs. This approach has been successfully applied in the convergent synthesis of the selective 5-HT(1B/1D) receptor agonist, sumatriptan, from a related sulfonamide-bearing indole (B1671886). researchgate.net

Furthermore, the construction of more complex, fused heterocyclic systems is a hallmark of the utility of this indole derivative. The reactive chloromethyl group can participate in intramolecular cyclization reactions to form new rings fused to the indole core. For example, by tethering a suitable nucleophilic group to the indole nitrogen or another position on the molecule, subsequent intramolecular alkylation can lead to the formation of pyrrolo[1,2-a]indoles, carbolines, or other polycyclic indole alkaloids. While direct examples for this compound are not extensively documented, the synthesis of duocarmycin-like compounds from related bromo-indoles showcases the feasibility of such transformations. The general strategy involves the introduction of a side chain that can undergo a radical or nucleophilic cyclization onto the indole ring system.

The table below illustrates potential fused heterocyclic systems that could be synthesized from this compound based on known indole chemistry.

| Fused Heterocyclic System | Synthetic Strategy | Potential Application |

| Pyrido[3,4-b]indoles (β-carbolines) | Pictet-Spengler type reaction with an appropriate aldehyde or a multi-step sequence involving side-chain elaboration and cyclization. | Neurologically active agents, enzyme inhibitors. |

| Pyrrolo[3,2-e]indoles | Intramolecular cyclization of an N-substituted indole bearing a suitable side chain. | DNA-alkylating agents, anticancer compounds. |

| Azepino[4,5-b]indoles | Ring-closing metathesis or other cyclization strategies on a precursor with a seven-membered ring tether. | Scaffolds for medicinal chemistry. |

Application as a Building Block for Diversified Chemical Structures

The concept of "building blocks" is central to modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. This compound is a prime example of such a building block, offering a scaffold that can be readily and predictably functionalized to generate libraries of diverse chemical structures. nih.gov The presence of the 5-chloro substituent provides an additional site for modification through cross-coupling reactions, although the primary point of diversification is the highly reactive C3-chloromethyl group.

The electrophilic nature of the chloromethyl group allows for straightforward reactions with a vast array of nucleophiles, leading to the introduction of a wide range of functional groups and structural motifs at the 3-position of the indole. This facilitates the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, reaction with various amines, thiols, alcohols, and carbanions can introduce new side chains that can modulate the biological activity of the resulting molecules.

The utility of related chloromethylated indoles as versatile intermediates has been well-established. For example, 3-(chloromethyl)-1H-indole is a known precursor for a variety of more complex indole derivatives with applications in pharmaceuticals and materials science. nih.gov The introduction of the 5-chloro substituent in the target compound can further influence the electronic properties and lipophilicity of the final products, which can be crucial for their biological function and pharmacokinetic properties.

The following table provides examples of the types of diversified structures that can be generated from this compound.

| Nucleophile | Resulting Structure | Potential Significance |

| Primary/Secondary Amines | 3-(Aminomethyl)-5-chloro-1H-indoles | Scaffolds for receptor ligands, enzyme inhibitors. |

| Thiols | 3-(Thioalkyl/arylmethyl)-5-chloro-1H-indoles | Introduction of sulfur-containing moieties for biological activity. |

| Alcohols/Phenols | 3-(Alkoxy/aryloxymethyl)-5-chloro-1H-indoles | Ether-linked side chains for SAR studies. |

| Cyanide | 3-(Cyanomethyl)-5-chloro-1H-indole | Precursor for carboxylic acids, amides, and other nitrogen-containing heterocycles. |

Contribution to the Assembly of Complex Organic Molecules through Convergent and Linear Synthesis Strategies

The assembly of complex organic molecules often relies on carefully planned synthetic strategies, with convergent and linear approaches being the two primary paradigms. This compound is a valuable component in both types of synthetic routes.

In a linear synthesis , the indole core of this compound would be sequentially modified in a step-by-step manner to build up the target molecule. The reactivity of the chloromethyl group allows for the initial introduction of a key side chain, which is then further elaborated in subsequent steps. An example of this approach can be inferred from the synthesis of pyrido[3,4-b]indol-1-ones, where a related 5-chloro-3-formyl indole was first elaborated at the 3-position, followed by further transformations and cyclization.

In a convergent synthesis , this compound would be prepared as one of several key fragments that are later coupled together to form the final complex molecule. This approach is often more efficient for the synthesis of large and complex structures. The synthesis of tryptamines via the reaction of a novel methiodide with anions of cyclic sulphamides serves as an excellent example of a convergent strategy where a functionalized indole is a key coupling partner. researchgate.net The this compound could be employed in a similar fashion, where it is coupled with another complex fragment to rapidly assemble a significant portion of the target molecule's architecture.

The choice between a linear and convergent strategy depends on the specific target molecule. The versatility of this compound allows for its incorporation into either approach, highlighting its strategic importance in the synthesis of complex organic molecules.

Generation of Intermediate Compounds for Further Synthetic Transformations

A key role of this compound in organic synthesis is its function as a generator of valuable intermediate compounds. The initial product formed from the reaction of this building block often serves as a platform for a cascade of further synthetic transformations. researchgate.net

The displacement of the chloride from the chloromethyl group can introduce a functional handle that is then used for subsequent reactions. For example, the introduction of an amino group can be followed by acylation or sulfonylation to introduce further diversity. A cyano group, introduced via reaction with a cyanide salt, can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up a plethora of further synthetic possibilities.

The synthesis of 5-chloromethyl-1H-indole-2-carboxylates from the corresponding sulfonic acids highlights a method for generating valuable intermediates where a chloromethyl group is installed. researchgate.net These intermediates can then undergo further reactions at the carboxylate group or the chloromethyl group.

The table below outlines some key intermediate compounds that can be generated from this compound and their potential for further synthetic transformations.

| Intermediate Compound | Subsequent Transformations | Resulting Molecular Class |

| 5-Chloro-3-(azidomethyl)-1H-indole | Staudinger reaction, Click chemistry (Huisgen cycloaddition) | Amines, Triazoles |

| (5-Chloro-1H-indol-3-yl)acetonitrile | Hydrolysis, Reduction | Carboxylic acids, Tryptamines |

| Ethyl (5-chloro-1H-indol-3-yl)acetate | Saponification, Amidation, Reduction | Carboxylic acids, Amides, Alcohols |

| 5-Chloro-3-(tosyloxymethyl)-1H-indole | Nucleophilic substitution with a wider range of nucleophiles | Diversified indole derivatives |

Development of Novel and Highly Efficient Catalytic Systems

The synthesis of polysubstituted indoles, including chloromethylated variants, often relies on classic methods like the Fischer indole synthesis. youtube.comyoutube.com However, these methods can lack efficiency and selectivity, especially for complex targets. Future research is intensely focused on developing advanced catalytic systems to streamline the synthesis of compounds like this compound.

A significant area of development is the use of metal-based catalysts. Gold(III) polymer-supported catalysts have shown promise for creating indole libraries, suggesting a pathway for more efficient and recyclable catalytic systems. nih.gov Similarly, rhodium(II) carboxylate complexes have been found to catalyze the formation of 1,2,3-trisubstituted indoles from styryl azides, a method that could be adapted for specific chloromethylated targets. uic.edu Another novel approach involves using a diruthenium complex activated by fluorescent light to catalyze reactions under mild conditions, a technique that could be explored for chloromethylation processes. nih.gov

Beyond metals, organocatalysis presents a powerful alternative. Brønsted acids, for instance, have been used for the regio- and stereoselective coupling of ynamides with indoles to produce vinylindoles, which are precursors to carbazole (B46965) derivatives. researchgate.net Task-specific ionic liquids functionalized with sulfonic acid have also been employed as reusable Brønsted acid catalysts for efficient indole synthesis at room temperature without solvents. researchgate.net The development of such systems could lead to more direct and efficient routes for introducing the chloromethyl group onto the 5-chloroindole (B142107) scaffold.

| Catalyst Type | Example | Potential Application for Chloromethylated Indoles | Source(s) |

| Metal-Based | Gold(III) polymer-supported catalyst | Efficient, recyclable synthesis for indole libraries. | nih.gov |

| Rhodium(II) carboxylate complexes | Formation of polysubstituted indoles from azide (B81097) precursors. | uic.edu | |

| Diruthenium complex (photocatalysis) | Mild condition reactions for sensitive substrates. | nih.gov | |

| Organocatalyst | Brønsted acids | Regio- and stereoselective functionalization of the indole ring. | researchgate.net |

| Sulfonic-acid-functionalized ionic liquid | Solvent-free, reusable catalytic system for indole synthesis. | researchgate.net |

Enantioselective and Stereoselective Synthesis of Chiral this compound Derivatives

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers), where often only one enantiomer provides the desired therapeutic effect. sciencedaily.com The synthesis of specific enantiomers of this compound derivatives is a significant challenge and a key area for future research. The development of methods to control the stereochemistry at the carbon bearing the chloromethyl group or at other positions on the indole ring is crucial.

A major breakthrough has been the use of chiral catalysts. For example, a chiral, cyclic phosphoric acid has been successfully used as a catalyst in a version of the Fischer indole synthesis to produce one enantiomer of a cyclopenta[b]indole (B15071945) preferentially. sciencedaily.com This demonstrates the potential of chiral Brønsted acids to control stereoselectivity in indole-forming reactions. Another promising strategy is the use of cobalt-hydride catalysis for the enantioselective hydroalkylation of alkenes, which can generate a stereogenic center adjacent to the indole nitrogen. nih.gov

Chiral lactams derived from amino acids like (R)- or (S)-phenylglycinol have also been used as building blocks for the enantioselective synthesis of complex indole alkaloids. researchgate.net These chiral auxiliaries guide the stereochemical outcome of subsequent reactions. Adapting these methodologies—chiral acid catalysis, transition-metal catalysis, or the use of chiral building blocks—to the synthesis of this compound derivatives is a critical next step for accessing novel, single-enantiomer drug candidates. researchgate.net

Strategies for Sustainable and Environmentally Benign Chemical Syntheses

Modern chemical synthesis places a strong emphasis on "green chemistry," which seeks to reduce waste, avoid hazardous solvents, and improve energy efficiency. rsc.orgrsc.org Applying these principles to the synthesis of this compound is an important future direction. The reactive nature of the chloromethyl group and the use of chlorinated solvents in traditional methods present specific environmental challenges. rsc.org

One emerging sustainable strategy is mechanochemistry, where reactions are induced by mechanical force (grinding) rather than by dissolving reagents in a solvent. rsc.org A mechanochemical protocol for the Fischer indole synthesis has been developed using oxalic acid and dimethylurea, offering a versatile and solvent-free procedure. rsc.org This approach could be adapted for the synthesis of the 5-chloroindole precursor, significantly reducing solvent waste.

The use of environmentally benign catalysts and reaction media is another key strategy. Indole itself can act as a catalyst for the electrophilic bromination of various aromatic compounds in non-chlorinated solvents, preventing oxidative side-reactions and harsh conditions. rsc.org Furthermore, using task-specific ionic liquids as recyclable, solvent-free catalysts represents a significant step towards sustainable indole synthesis. researchgate.net The development of a one-pot synthesis, where multiple reaction steps are carried out in a single reactor, can also improve efficiency and reduce waste, as demonstrated in the synthesis of certain benzothiazines. researchgate.net

| Sustainable Strategy | Description | Relevance to this compound | Source(s) |

| Mechanochemistry | Solvent-free synthesis using mechanical force. | Reduces solvent waste in the preparation of the indole scaffold. | rsc.org |

| Green Catalysis | Using environmentally benign catalysts like indole itself or recyclable ionic liquids. | Avoids hazardous reagents and allows for catalyst reuse. | researchgate.netrsc.org |

| Alternative Solvents | Replacing chlorinated solvents with greener alternatives. | Reduces the environmental impact of the synthesis and purification steps. | rsc.org |

| One-Pot Synthesis | Combining multiple synthetic steps into a single procedure. | Increases efficiency and minimizes waste from intermediate workups. | researchgate.net |

Exploiting this compound in Materials Science and Polymer Chemistry

While indole derivatives are well-known in medicinal chemistry, their potential in materials science is a rapidly emerging field. uic.edu The unique electronic properties of the indole ring and the reactive handle provided by the chloromethyl group make this compound an attractive building block for novel functional materials and polymers.

The indole scaffold can be incorporated into organic semiconductors. uic.edu The ability to functionalize the 3-position with a reactive chloromethyl group allows for its use as a monomer in polymerization reactions or for grafting onto existing polymer backbones. This could lead to the development of new conducting polymers or materials for organic field-effect transistors (OFETs) and other electronic devices. nih.gov For example, chiral α,α-dialkyl carbazole, a related heterocyclic structure, has been used as a conducting monomer for electrochemical studies. nih.gov

The chloromethyl group is highly susceptible to nucleophilic substitution, enabling the facile attachment of various functional units. This allows for the synthesis of custom-designed molecules for specific applications. For instance, by reacting this compound with different aromatic or heterocyclic thiols, a library of materials with varied electronic and optical properties could be generated. This versatility opens up possibilities for creating new materials for sensors, nonlinear optics, or as components in organic light-emitting diodes (OLEDs).

Applications in Organic Synthesis

Precursor to Biologically Active Molecules

The indole (B1671886) scaffold is a common feature in many biologically active compounds. The ability to functionalize this compound at both the C3 and C5 positions allows for the creation of diverse libraries of compounds for drug discovery screening. For instance, derivatives of this compound have been investigated for their potential as inhibitors of various enzymes and receptors.

For example, related 5-chloroindole (B142107) derivatives have been studied for their activity as non-nucleoside inhibitors of HIV-1 reverse transcriptase and as potent EGFR inhibitors for potential cancer therapy. nih.govnih.gov The introduction of different substituents at the 3- and 5-positions can be used to fine-tune the pharmacological properties of the resulting molecules, such as their potency, selectivity, and pharmacokinetic profile. nih.gov

Intermediate in the Synthesis of Functional Materials

Indole-based compounds have also found applications in the field of materials science, particularly in the development of organic electronic materials. The extended π-system of the indole ring makes it an attractive component for organic semiconductors, which are used in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

The ability to introduce various functional groups onto the this compound scaffold allows for the tuning of the electronic and photophysical properties of the resulting materials. For example, the attachment of electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels of the molecule, which is crucial for optimizing the performance of organic electronic devices. Indole derivatives have been used in the development of dye-sensitized solar cells and molecules for organic solar cells. openmedicinalchemistryjournal.com

Conclusion

Classical and Contemporary Indole (B1671886) Core Construction Approaches Relevant to Chlorinated Derivatives

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry. The following sections detail key synthetic methods that are applicable to the preparation of chlorinated indoles, including precursors for 5-chloro-3-(chloromethyl)-1H-indole.

Fischer Indole Synthesis and its Variations for Halogenated Anilines

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the most widely used methods for preparing indoles. wikipedia.orgbyjus.com The reaction involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com The general mechanism begins with the formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. wikipedia.orgbyjus.com Following protonation, the enamine undergoes an irreversible bohrium.combohrium.com-sigmatropic rearrangement, which is the key bond-forming step. byjus.commdpi.com The resulting diimine intermediate then cyclizes and eliminates a molecule of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgbyjus.com

This method is highly versatile and can be catalyzed by a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.orgmdpi.com For the synthesis of chlorinated indoles, a correspondingly substituted phenylhydrazine is used. For instance, (4-chlorophenyl)hydrazine can serve as a precursor for 5-chloroindole (B142107) derivatives. The reaction tolerates a variety of substituents on both the hydrazine (B178648) and carbonyl components. byjus.com A significant modification, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate in situ, expanding the reaction's scope. wikipedia.org

| Feature | Description |

| Reactants | Substituted phenylhydrazine (e.g., halogenated aniline (B41778) derivative) and an aldehyde or ketone. wikipedia.orgbyjus.com |

| Conditions | Acidic (Brønsted or Lewis acids), often with heating. wikipedia.orgmdpi.com |

| Key Step | bohrium.combohrium.com-sigmatropic rearrangement of the protonated ene-hydrazine intermediate. byjus.commdpi.com |

| Advantages | High versatility, well-established, can be a one-pot synthesis. byjus.comthermofisher.com |

| Relevance | Direct route to 5-haloindoles by using 4-halophenylhydrazines as starting materials. |

Madelung Synthesis and Modifications for Substituted Indoles

Reported in 1912 by Walter Madelung, this synthesis involves the intramolecular cyclization of an N-phenylamide (specifically, an N-acyl-o-toluidine) using a strong base at high temperatures. wikipedia.org The reaction is typically carried out with sodium or potassium alkoxides in solvents like hexane (B92381) or THF at temperatures ranging from 200–400 °C. wikipedia.org The mechanism is initiated by the deprotonation of both the amide nitrogen and the benzylic carbon of the ortho-alkyl group. wikipedia.orgquimicaorganica.org The resulting carbanion then performs an intramolecular nucleophilic attack on the amide carbonyl, leading to a cyclized intermediate that subsequently eliminates water to form the indole ring. wikipedia.orgquimicaorganica.org

Due to the harsh reaction conditions, the classical Madelung synthesis is generally limited to the preparation of 2-alkinylindoles. wikipedia.org However, modifications have been developed to improve its applicability. The introduction of electron-withdrawing groups on the starting material can facilitate the crucial benzylic deprotonation under milder conditions. researchgate.net The Smith-modified Madelung synthesis, for example, uses organolithium reagents to cyclize 2-alkyl-N-trimethylsilyl anilines, which is compatible with various substituents, including halides. wikipedia.org

| Feature | Description |

| Reactants | N-acyl-o-toluidine derivatives. wikipedia.org |

| Conditions | Strong base (e.g., NaOEt, K-alkoxide, organolithium reagents) and high temperatures (200-400 °C), though modifications allow for milder conditions. wikipedia.orgresearchgate.net |

| Mechanism | Base-catalyzed intramolecular cyclization of a benzylic carbanion onto the amide carbonyl. quimicaorganica.org |

| Advantages | Provides access to indoles from N-acylated toluidines. wikipedia.org |

| Relevance | Applicable for preparing substituted indoles, including those with halogen groups, particularly through modified procedures. wikipedia.orgacs.org |

Reissert Indole Synthesis for Functionalized Indoles

The Reissert indole synthesis provides a route to indoles or substituted indoles starting from an ortho-nitrotoluene and diethyl oxalate. wikipedia.org The first step is a base-catalyzed condensation (using a base like potassium ethoxide) to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate then undergoes a reductive cyclization, typically using zinc in acetic acid, to yield an indole-2-carboxylic acid. wikipedia.org This carboxylic acid can then be decarboxylated by heating to give the final indole product. wikipedia.org

This method is particularly useful for creating indoles with a carboxylic acid group at the C-2 position, which can be a handle for further functionalization. Substituents on the starting o-nitrotoluene, such as a chlorine atom, are carried through the reaction sequence to the final indole product. For example, using 4-chloro-2-nitrotoluene (B43163) would lead to the formation of a 5-chloroindole derivative. A modification by Butin involves an intramolecular version where a furan (B31954) ring-opening provides the necessary carbonyl for cyclization. wikipedia.org

| Feature | Description |

| Reactants | ortho-nitrotoluene derivative and diethyl oxalate. wikipedia.org |

| Conditions | 1. Base-catalyzed condensation (e.g., KOEt). 2. Reductive cyclization (e.g., Zn/AcOH). wikipedia.org |

| Key Intermediate | Ethyl o-nitrophenylpyruvate, which cyclizes upon reduction of the nitro group. wikipedia.orgresearchgate.net |

| Product | Initially forms an indole-2-carboxylic acid, which can be decarboxylated. wikipedia.org |

| Relevance | Allows for the synthesis of functionalized indoles where substituents on the starting aromatic ring (like chlorine) are retained. |

Palladium-Catalyzed Cyclization and Coupling Reactions for Indole Formation

In recent decades, palladium-catalyzed reactions have emerged as powerful and versatile tools for indole synthesis, often proceeding under mild conditions with high functional group tolerance. acs.org These methods can construct the indole ring from simple and readily available starting materials like anilines. bohrium.comacs.org

Several distinct palladium-catalyzed strategies exist:

Oxidative Cyclization of N-Aryl Imines: This approach involves the reaction of anilines and ketones to form an N-aryl imine in situ. A palladium(II) catalyst then promotes an oxidative C-H/C-H coupling to form the indole ring, often using molecular oxygen as the terminal oxidant. bohrium.comacs.org This method is atom-economical and tolerates a broad range of functional groups. acs.org

Cyclization of o-Alkynylanilines: Palladium catalysts can facilitate the cyclization of ortho-alkynylanilines. nih.govthieme-connect.com In some variations, these precursors react with aryl or vinyl halides in a modular synthesis that allows for the construction of 2,3-disubstituted indoles. thieme-connect.com

Heck-type Cyclizations: Intramolecular Heck reactions of precursors like 2-halo-N-allyl or vinylanilines are a common palladium-catalyzed route to the indole core. organic-chemistry.org

Palladium/Norbornene Cooperative Catalysis: Also known as Catellani-type reactions, this strategy enables the vicinal difunctionalization of an aryl halide and its ortho-C-H bond, providing a pathway to complex indole structures. nih.gov

| Strategy | Reactants | Key Features |

| Oxidative Cyclization | Anilines and ketones. bohrium.comacs.org | Forms N-aryl imine intermediate; features oxidative C-H bond linkage; uses O₂ as oxidant. acs.org |

| o-Alkynylaniline Cyclization | o-alkynylanilines, optionally with aryl/vinyl halides. thieme-connect.comorganic-chemistry.org | Modular approach for 2,3-disubstituted indoles; involves intramolecular cyclization. thieme-connect.comorganic-chemistry.org |

| Intramolecular Heck Reaction | 2-halo-N-allyl or vinylanilines. organic-chemistry.org | Classic Pd-catalyzed ring formation. |

| Catellani-type Reaction | Aryl halides. nih.gov | Uses a norbornene co-catalyst for ortho-C-H functionalization and cyclization. nih.gov |

Copper-Catalyzed Cyclization Strategies from N-(ortho-chloromethyl)aryl carbamates

Copper-catalyzed reactions represent an efficient and economical alternative to palladium-based systems for certain transformations. nih.gov A notable strategy for indole synthesis involves a one-pot, copper-catalyzed coupling and cyclization of N-(ortho-chloromethyl)aryl carbamates with terminal alkynes. rsc.org This method proceeds smoothly under mild conditions and exhibits a wide tolerance for various functional groups. rsc.org The reaction constructs the indole ring by forming the C2-C3 and N1-C2 bonds in a single operation, making it an efficient process for generating substituted indoles. The use of readily available starting materials adds to its appeal for building diverse indole libraries. nih.govrsc.org

| Feature | Description |

| Reactants | N-(ortho-chloromethyl)aryl carbamates and terminal alkynes. rsc.org |

| Catalyst | Copper-based system. rsc.org |

| Conditions | Mild, one-pot reaction. rsc.org |

| Mechanism | Involves a coupling-cyclization cascade. rsc.org |

| Advantages | High efficiency, broad functional group tolerance, use of accessible starting materials. rsc.org |

| Relevance | Directly uses an ortho-chloromethylaryl precursor, structurally related to the target compound's substitution pattern. |

Cascade Reactions Involving Sulfur Ylides and N-(ortho-Chloromethyl)aryl Amides for Indole Construction

A highly efficient and direct synthesis of structurally diverse indoles can be achieved through a cascade reaction of sulfur ylides with N-(ortho-chloromethyl)aryl amides. nih.gov This procedure is carried out under mild conditions and provides a straightforward route to the indole core. nih.gov Sulfur ylides are versatile reagents in organic synthesis, known for their ability to form new carbon-carbon bonds. mdpi.com In this specific cascade, the reaction is thought to proceed via an initial interaction between the sulfur ylide and the N-(ortho-chloromethyl)aryl amide, triggering a sequence of intramolecular events that culminate in the formation of the indole ring. nih.govacs.org This approach is valuable for its operational simplicity and its capacity to generate a wide array of indole derivatives. nih.gov

| Feature | Description |

| Reactants | Sulfur ylides and N-(ortho-chloromethyl)aryl amides. nih.gov |

| Conditions | Mild reaction conditions. nih.gov |

| Mechanism | A cascade reaction sequence. nih.gov |

| Advantages | Direct and efficient synthesis of diverse indoles from readily prepared starting materials. nih.gov |

| Relevance | Employs an N-(ortho-chloromethyl)aryl precursor, demonstrating a modern approach to indole synthesis from chloro-substituted starting materials. |

Regioselective Chloromethylation of Indole and its Precursors

The precise placement of the chloromethyl group on the indole ring is critical for its subsequent use in synthesis. The electron-rich nature of the indole nucleus, particularly at the C-3 position, dictates the regioselectivity of electrophilic substitution reactions.

Introduction of the Chloromethyl Moiety via Direct Functionalization

The direct chloromethylation of indole and its derivatives is a common method for introducing the -CH₂Cl group. This reaction typically proceeds via a Friedel-Crafts-type mechanism, where an electrophilic chloromethylating agent reacts with the indole nucleus. One established method involves the reaction of indole with formaldehyde (B43269) and hydrochloric acid, often in the presence of a Lewis acid catalyst like zinc chloride. The reactive chloromethyl group makes these compounds versatile intermediates for further chemical modifications.

The C-3 position of indole is the preferred site for electrophilic attack due to the stability of the resulting intermediate. This inherent reactivity allows for the regioselective synthesis of 3-substituted indoles. However, controlling the reaction conditions is crucial to prevent side reactions, such as the formation of diindolylmethanes.

Synthesis of Chloromethyl Indole-2-carboxylates from Sulfonic Acid Functionality

An alternative strategy for obtaining chloromethylated indoles involves the transformation of a sulfonic acid group. Specifically, 5-chloromethyl-1H-indole-2-carboxylates can be synthesized from the corresponding 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids. researchgate.netresearchgate.net This process involves the elimination of sulfur dioxide from the sulfonic acid precursor, which is readily accessible through Fischer-type indolization. researchgate.netresearchgate.net

This method offers a valuable route to these intermediates, which can then be further manipulated. For instance, the resulting chloromethyl indoles can be converted to their corresponding hydroxymethyl and formyl derivatives through hydrolysis and oxidation, respectively. researchgate.net A notable aspect of this synthetic pathway is that protection of the indole nitrogen is not required. researchgate.net

Chloromethylation of Aromatic Hydrocarbons as a Precedent

The chloromethylation of aromatic compounds, in general, is a well-established reaction that provides a useful precedent for the synthesis of chloromethylated indoles. organicreactions.orgresearchgate.net This reaction involves the introduction of a chloromethyl group onto an aromatic ring and is typically carried out using formaldehyde and hydrogen chloride in the presence of a catalyst, most commonly zinc(II) chloride. thieme-connect.de Other protic acids like sulfuric acid and acetic acid can also be employed. thieme-connect.de

The reactivity of the aromatic substrate is a key factor. Electron-donating groups on the aromatic ring facilitate the reaction, while electron-withdrawing groups have a deactivating effect. thieme-connect.de Highly reactive aromatic compounds can sometimes lead to the formation of diarylmethane byproducts. thieme-connect.de This foundational knowledge of aromatic chloromethylation provides a solid basis for understanding and optimizing the synthesis of this compound. A novel catalytic system using zinc chloride, acetic acid, sulfuric acid, and PEG-800 in an aqueous medium under phase transfer catalysis conditions has been shown to produce good to excellent yields for the chloromethylation of aromatic hydrocarbons. researchgate.net

Advanced Synthetic Approaches and Green Chemistry Principles in the Formation of Indole Derivatives

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. This trend has led to the exploration of advanced techniques such as microwave-assisted synthesis and the use of greener reaction media for the preparation of indole derivatives.

Microwave-Assisted Indole Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govsciforum.net The use of microwave irradiation can lead to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comdurham.ac.uk Several classical indole syntheses, including the Fischer, Madelung, and Bischler-Mohlau reactions, have been successfully adapted to microwave conditions. nih.gov

| Reaction Type | Conditions | Advantages |

| Leimgruber–Batcho | Microwave, Lewis acid catalyst | Reduced reaction times, improved product quality durham.ac.uk |

| Bischler | Microwave, solvent-free | Environmentally friendly, good yields organic-chemistry.org |

| Madelung | Microwave, solvent-free, t-BuOK | Alternative to harsh classical conditions sciforum.net |

| Palladium-catalyzed cyclization | Microwave, Pd catalyst | High yields, reduced reaction time mdpi.com |

Solvent-Free and Aqueous Medium Reactions

The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. In this context, solvent-free reactions and the use of water as a reaction medium have gained considerable attention for the synthesis of indole derivatives.

Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical methods, offer a number of advantages, including reduced waste, lower costs, and simplified work-up procedures. sciforum.netorganic-chemistry.orgnih.govresearchgate.net For example, the solid-state reaction between anilines and phenacyl bromides followed by microwave irradiation provides a mild and environmentally friendly method for the synthesis of 2-arylindoles. organic-chemistry.org The addition of indole to aldehydes can also be achieved under neat (solvent-free) conditions. nih.govproquest.com

Water is an attractive solvent for organic reactions due to its non-toxic, non-flammable, and inexpensive nature. nih.govresearchgate.netgoogle.com The synthesis of various indole derivatives has been successfully demonstrated in aqueous media, often with the aid of catalysts that are active in water. researchgate.net For example, the palladium-catalyzed cyclization of 2-alkynylanilines to form 2-substituted indoles can be carried out in an aqueous micellar medium using TPGS-750-M. nih.gov Additionally, a sulfonic-acid-functionalized ionic liquid has been shown to be an effective and reusable catalyst for the synthesis of indole derivatives at room temperature under solvent-free conditions. cdnsciencepub.com

| Approach | Key Features | Example |

| Solvent-Free | Reduced waste, simplified work-up | Microwave-assisted Bischler indole synthesis organic-chemistry.org |

| Aqueous Medium | Non-toxic, non-flammable solvent | Palladium-catalyzed cyclization of 2-alkynylanilines in aqueous micelles nih.gov |

| Ionic Liquid Catalysis | Reusable catalyst, mild conditions | Sulfonic-acid-functionalized ionic liquid for Michael addition of indoles cdnsciencepub.com |

Catalytic Green Methods (e.g., Ionic Liquids, Nanocatalysts, Metal-Free Systems)

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like indoles. This involves the use of catalysts and reaction systems that are environmentally benign, reusable, and highly efficient. For the synthesis of substituted indoles, including halogenated analogs, these methods represent the cutting edge of chemical manufacturing.

Ionic Liquids

Ionic liquids (ILs) have emerged as versatile tools in green chemistry, often serving as both the solvent and catalyst for organic transformations. tandfonline.com These salts, which are liquid at or near room temperature, possess unique properties such as negligible vapor pressure, high thermal stability, and tunable acidity. tandfonline.com In the context of indole synthesis, sulfonic-acid-functionalized ionic liquids have been employed as effective Brønsted acid catalysts. cdnsciencepub.comcdnsciencepub.com These task-specific ionic liquids (TSILs) can facilitate reactions like the Michael addition of indoles to electron-deficient olefins under solvent-free conditions at room temperature, affording 3-substituted indoles in excellent yields. cdnsciencepub.comcdnsciencepub.com A key advantage of this system is the remarkable reusability of the catalyst, which can often be recovered and used for multiple consecutive runs without a significant drop in activity. cdnsciencepub.comcdnsciencepub.com For instance, a sulfonic-acid-functionalized IL has been shown to catalyze the synthesis of bis(indolyl)methane derivatives in just a few minutes at room temperature in the absence of any other solvent. cdnsciencepub.comcdnsciencepub.com The use of guanidinium-based protonic ionic liquids has also been successful in promoting the Fischer indole synthesis, yielding the indole products in high yields with minimal use of organic solvents. tandfonline.com

Nanocatalysts

Nanocatalysis provides another powerful avenue for the green synthesis of indole derivatives. Nanoparticles offer an exceptionally high surface-area-to-volume ratio, leading to enhanced catalytic activity and selectivity. Magnetic nanoparticles (MNPs), in particular, are gaining traction due to their excellent catalytic performance and the ease with which they can be recovered from the reaction mixture using an external magnet. researchgate.net This simplifies product purification and allows for the efficient recycling of the catalyst. researchgate.net

Various functionalized magnetic nanoparticles have been developed for indole synthesis. For example, silica-coated magnetic nanoparticles functionalized with L-cysteine have been used as a magnetically recoverable amino acid nanocatalyst. rsc.org Similarly, SO3H@Fe3O4 MNPs have been utilized as a novel heterogeneous catalyst for the solvent-free synthesis of bis(indolyl)methanes at elevated temperatures, achieving high yields in very short reaction times. researchgate.net The application of nanocatalysts extends to multicomponent reactions, where catalysts like acrine tetrakis (phosphonic acid) (TTPA) have been used for the solvent-free synthesis of complex indole-containing pyridines. rsc.org

Metal-Free Systems

Moving towards metal-free catalytic systems is a primary goal in green synthesis to avoid issues of cost, toxicity, and residual metal contamination in the final products. thieme-connect.com Significant progress has been made in developing metal-free protocols for constructing the indole nucleus and its derivatives. One such approach involves the oxidative coupling of arylmethylamines with indoles using molecular oxygen as the sole, green oxidant. rsc.org This method, catalyzed by inexpensive acetic acid, provides a simple and environmentally friendly route to 3,3′-bis(indolyl)methanes. rsc.org

Another innovative metal-free strategy is the C-H amination of N-Ts-2-alkenylanilines using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant, which circumvents the need for transition-metal catalysts. organic-chemistry.org This protocol is operationally simple and demonstrates a broad substrate scope. organic-chemistry.org Furthermore, metal-free C-H borylation at the C2 position of indoles has been achieved using the inexpensive boron reagent BBr3, offering a practical alternative to conventional transition-metal-catalyzed methods. thieme-connect.com These metal-free approaches are not only environmentally benign but also open up new pathways for the functionalization of the indole core. organic-chemistry.orgresearchgate.net

| Catalytic Method | Catalyst Example | Key Advantages | Reaction Example | Reference(s) |

| Ionic Liquids | Sulfonic-acid-functionalized ILs | Reusable, solvent-free conditions, mild temperatures, high yields. | Michael addition of indoles to α,β-unsaturated ketones. | cdnsciencepub.com, cdnsciencepub.com |

| Nanocatalysts | SO3H@Fe3O4 Magnetic Nanoparticles | Heterogeneous, easily recoverable, reusable, high efficiency, solvent-free. | Synthesis of bis(indolyl)methanes from indoles and aldehydes. | researchgate.net |

| Metal-Free Systems | Acetic Acid / O2 | Avoids heavy metal contamination, uses green oxidant, inexpensive catalyst. | Oxidative coupling of arylmethylamines with indoles. | rsc.org |

| Metal-Free Systems | DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) | Avoids transition metals, operationally simple, broad scope. | Intramolecular C-H amination of N-Ts-2-alkenylanilines. | organic-chemistry.org |

One-Pot Multicomponent Reactions for Indole Formation

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for synthesizing complex molecules from simple, readily available starting materials in a single synthetic operation. researchgate.netnih.gov This approach avoids the need for isolating intermediates, thereby saving time, solvents, and reagents while minimizing waste. nih.govtandfonline.com MCRs are powerful tools for building molecular diversity and are particularly well-suited for the construction of substituted indole scaffolds. researchgate.netacs.org

A variety of MCRs have been developed for indole synthesis. For example, a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence allows for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org This method is operationally straightforward, generally high-yielding, and utilizes readily available aryl hydrazines, ketones, and alkyl halides. rsc.org

Another common MCR strategy involves the reaction of an indole, an aldehyde, and a carbon-based nucleophile. A three-component, one-pot sequential approach has been developed where 3-indolylalcohols are generated in situ from indoles and aldehydes, which then undergo nucleophilic substitution with various nucleophiles. tandfonline.com This method is advantageous as it does not require any hazardous or expensive metal catalysts and can be performed in an environmentally benign ethanol-water solvent system. tandfonline.com Similarly, concise and efficient three-component protocols for synthesizing highly functionalized bis-indoles have been developed, demonstrating high bond formation efficiency and operational simplicity. nih.gov The development of such MCRs is crucial for the efficient generation of libraries of indole derivatives for biological screening. researchgate.net

| MCR Strategy | Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Fischer Indolisation–N-Alkylation | Aryl hydrazine, Ketone, Alkyl halide | One-pot sequence | 1,2,3-Trisubstituted indoles | rsc.org |

| Sequential Addition/Substitution | Indole, Aldehyde, Nucleophile (e.g., another indole, thiol) | Base (e.g., NaOH) followed by acid | 3-Substituted indoles, Bis(indolyl)methanes | tandfonline.com |

| Tandem Knoevenagel/Michael | Indole, Aldehyde, Active methylene (B1212753) compound | Piperidine and p-TSA | Highly functionalized bis-indoles | nih.gov |

| Indolyl-pyrimidine Synthesis | Indole derivative, Pyrimidine precursor components | Ecologically benign conditions | Novel indolyl-pyrimidine analogues | researchgate.net |

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group at the C-3 position of the indole ring is highly reactive towards nucleophiles, readily undergoing substitution reactions. This reactivity is a key feature in the functionalization of the this compound scaffold.

Formation of Amine, Thiol, and Ether Derivatives

The chlorine atom of the chloromethyl group can be displaced by a variety of nucleophiles, including amines, thiols, and alcohols, to form the corresponding derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed.

Amine Derivatives: Reaction with primary or secondary amines leads to the formation of secondary or tertiary amines, respectively. For instance, treatment of this compound with an appropriate amine can yield N-substituted derivatives. nih.gov These reactions are fundamental in creating diverse libraries of compounds for biological screening.

Thiol Derivatives: Thiol derivatives can be synthesized by reacting this compound with thiols or their corresponding thiolates. mdpi.com The resulting sulfides are valuable intermediates for further transformations.

Ether Derivatives: Ethers can be prepared by the reaction of this compound with alcohols or alkoxides. The synthesis of ether derivatives expands the range of accessible functionalities from this starting material.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Reference |

|---|---|---|

| Amine | Secondary or Tertiary Amine | nih.gov |

| Thiol | Sulfide | mdpi.com |

| Alcohol | Ether | organic-chemistry.orgnih.govresearchgate.net |

Regioselectivity and Stereoselectivity in Substitution Reactions

In the context of this compound, regioselectivity primarily concerns the site of attack on the indole scaffold. The high reactivity of the chloromethyl group generally ensures that nucleophilic substitution occurs selectively at this position, leaving the indole ring intact under appropriate conditions.

Reactions Involving the Indole Nucleus

The indole nucleus of this compound can also undergo various chemical transformations, although these reactions often require different conditions than those used for nucleophilic substitution at the chloromethyl group.

Electrophilic Aromatic Substitution on the Indole Ring (e.g., Friedel-Crafts Acylation)

The indole ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.combyjus.comresearchgate.net The most common position for electrophilic attack on the indole ring is the C-3 position. However, since this position is already substituted in this compound, electrophilic substitution would be directed to other positions on the ring, influenced by the existing chloro and chloromethyl substituents.

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group onto the aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. nih.govmasterorganicchemistry.com For indole itself, acylation typically occurs at the C-3 position. nih.gov In the case of this compound, acylation would likely occur at other available positions on the benzene (B151609) or pyrrole (B145914) ring, with the regioselectivity being influenced by the electronic effects of the existing substituents.

Alkylation and Arylation Reactions of Indole Nitrogen

The nitrogen atom of the indole ring can be alkylated or arylated. nih.govnih.gov This reaction, known as N-alkylation or N-arylation, typically requires a base to deprotonate the indole nitrogen, forming a more nucleophilic indolide anion.

N-Alkylation: The reaction of the indolide anion with an alkyl halide results in the formation of an N-alkylindole. The regioselectivity between N-alkylation and C-alkylation can be controlled by the choice of reaction conditions, such as the solvent and the counterion. nih.gov

N-Arylation: The introduction of an aryl group onto the indole nitrogen can be achieved through methods like the Buchwald-Hartwig amination or Ullmann condensation. nih.gov These reactions typically employ a transition metal catalyst, such as palladium or copper, to facilitate the C-N bond formation. nih.govacademie-sciences.fr

Derivatization at the C-2 and C-3 Positions of the Indole Ring

While the C-3 position is occupied by the chloromethyl group, further derivatization at this position can occur, often involving the initial nucleophilic substitution product. The C-2 position of the indole ring is also a site for functionalization.

Derivatization at C-3: The products of nucleophilic substitution at the chloromethyl group can be further modified. For example, an amine derivative could be acylated, or a thiol derivative could be oxidized.

Derivatization at C-2: The C-2 position can be functionalized through various methods. For instance, lithiation of the indole ring followed by reaction with an electrophile can introduce a substituent at the C-2 position. Some synthetic methods allow for the direct introduction of groups at C-2. documentsdelivered.com

Derivatization Strategies for Functional Group Interconversion on the Indole Scaffold

The chloromethyl group at the C3 position of this compound is a versatile handle for a variety of functional group interconversions, primarily through nucleophilic substitution, oxidation, and reduction reactions.

Nucleophilic Substitution: The chlorine atom of the chloromethyl group is a good leaving group, making it susceptible to displacement by a wide range of nucleophiles. This allows for the introduction of various functionalities at the C3-methyl position. For instance, reaction with sodium azide (B81097) provides a straightforward route to the corresponding azidomethyl derivative. nih.gov This azide can then be further transformed, for example, through reduction to an amine or by participation in click chemistry reactions. Similarly, reaction with secondary amines under reductive amination conditions, following an initial reaction with an aldehyde, can yield more complex amine derivatives. mdpi.com

Oxidation: The chloromethyl group can be oxidized to an aldehyde, yielding 5-chloro-1H-indole-3-carbaldehyde. This transformation is a key step in the synthesis of many biologically active molecules, as the aldehyde functionality can undergo a wide range of subsequent reactions, including Wittig reactions and further oxidation to a carboxylic acid. nih.govnih.gov

Reduction: The chloromethyl group can be reduced to a methyl group. This can be achieved using a variety of reducing agents, such as lithium aluminum hydride, providing access to 5-chloro-3-methyl-1H-indole.

Hydrolysis: The chloromethyl group can also be hydrolyzed to the corresponding alcohol, 5-chloro-1H-indole-3-methanol. This alcohol can then serve as a precursor for further functionalization, for instance, through esterification or etherification reactions.

These derivatization strategies highlight the utility of this compound as a versatile building block in the synthesis of a diverse range of substituted indoles.

Interactive Table: Derivatization of this compound

| Reaction Type | Reagent(s) | Product Functional Group |

| Nucleophilic Substitution | Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) |

| Nucleophilic Substitution | Secondary Amine (e.g., Phenethylamine) / NaBH₄ | Substituted Aminomethyl (-CH₂NHR) |

| Oxidation | e.g., Sommelet Reaction conditions | Aldehyde (-CHO) |

| Reduction | e.g., Lithium Aluminum Hydride (LiAlH₄) | Methyl (-CH₃) |

| Hydrolysis | Water/Base | Hydroxymethyl (-CH₂OH) |

Q & A

Q. Q: How can researchers optimize the synthesis of 5-chloro-3-(chloromethyl)-1H-indole to improve yield and purity?

A:

- Methodological Approach :

- Catalytic Systems : Use CuI-mediated click chemistry for introducing triazole or benzyl groups (e.g., PEG-400/DMF solvent systems, as in –4). This facilitates regioselective functionalization at the C3 position .

- Solvent Optimization : Polar aprotic solvents like DMF enhance reaction rates, while PEG-400 improves solubility of azide intermediates .

- Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) effectively separates byproducts, yielding >85% purity in derivatives like 5-chloro-3-(methoxymethyl)-1H-indole .

- Yield Challenges : Contradictory yields (e.g., 42% vs. 22% in similar reactions) highlight the need to control stoichiometry, reaction time (12–24 hours), and azide precursor stability .

Structural Characterization

Q. Q: What advanced spectroscopic techniques are critical for confirming the structure of this compound?

A:

- Key Techniques :

- Multinuclear NMR : ¹H and ¹³C NMR identify substituent positions (e.g., chloromethyl protons at δ 4.62 ppm in D6-acetone) . ¹⁹F NMR is critical for fluorinated analogs .

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M-OCH₃]⁺ at m/z 164.0262 for methoxymethyl derivatives) .

- X-ray Crystallography : Tools like SHELXL refine crystal structures, resolving ambiguities in planar indole core conformations .

Biological Activity Profiling

Q. Q: What strategies are employed to evaluate the biological activity of this compound derivatives?

A:

- Pharmacological Screening :

- Cytotoxicity Assays : Derivatives like amino-seco-CBI-TMI () are tested against cancer cell lines (e.g., IC₅₀ values) to assess DNA minor groove alkylation .

- Enzyme Inhibition : Tubulin polymerization assays (e.g., 5-chloro-3-(3,4,5-trimethoxybenzyl)-1H-indole in ) quantify anti-mitotic activity via IC₅₀ measurements .

- Receptor Binding : Radioligand displacement studies identify interactions with serotonin receptors (5-HT1A) or kinases (e.g., Flt3 inhibitors in ) .

Data Contradiction Analysis

Q. Q: How should researchers address contradictory data in the synthesis and bioactivity of chloromethyl-substituted indoles?

A:

- Root Causes :

- Reaction Conditions : Varied solvent systems (e.g., PEG-400 vs. THF/DMSO) and catalysts (CuI vs. Pd) impact yields and regioselectivity .

- Analytical Variability : Discrepancies in NMR integration (e.g., proton splitting patterns) or HRMS calibration require cross-validation with alternative methods .

- Biological Replication : Inconsistent IC₅₀ values may arise from cell line heterogeneity; standardized protocols (e.g., MTT assay) improve reproducibility .

Crystallographic Challenges

Q. Q: What role does crystallographic software like SHELX play in the structural analysis of indole derivatives?

A:

- Structural Refinement :

- SHELX Suite : SHELXL refines small-molecule structures against high-resolution data, resolving disorder in chloromethyl groups .

- Validation Tools : PLATON () checks for missed symmetry or incorrect space group assignments, critical for indole derivatives with planar cores .

- Twinned Data : SHELXD handles twinned crystals (common in halogenated indoles) via dual-space recycling algorithms .

Structure-Activity Relationship (SAR) Studies

Q. Q: How can researchers design SAR studies for this compound derivatives?

A:

- Methodology :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, sulfonyl) at C5/C3 to modulate electron density and binding affinity (e.g., ) .

- Bioisosteric Replacement : Replace chloromethyl with methoxymethyl or piperidinylmethyl groups to assess steric and electronic effects on tubulin inhibition .

- 3D-QSAR Models : Use crystallographic data (e.g., torsion angles from ORTEP-3) to correlate molecular conformation with activity .

Stability and Storage

Q. Q: What are the critical storage conditions for this compound to prevent degradation?

A:

- Best Practices :

- Temperature : Store at –20°C in airtight containers to avoid hydrolysis of the chloromethyl group .

- Light Sensitivity : Amber vials prevent photodegradation, as indoles are prone to UV-induced radical reactions .

- Moisture Control : Desiccants (e.g., silica gel) mitigate humidity-driven decomposition, particularly for hygroscopic derivatives .

Advanced Pharmacokinetic Studies

Q. Q: What methodologies are used to study the pharmacokinetics of this compound derivatives?

A:

- Approaches :

- Metabolic Stability : Liver microsome assays quantify CYP450-mediated oxidation of the indole core .

- Plasma Protein Binding : Equilibrium dialysis measures unbound fractions, critical for correlating in vitro potency with in vivo efficacy .

- Blood-Brain Barrier Penetration : LogP calculations (e.g., ClogP >3) predict CNS activity for neuroactive derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.